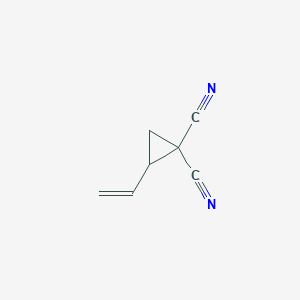

2-Ethenylcyclopropane-1,1-dicarbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Ethenylcyclopropane-1,1-dicarbonitrile is a useful research compound. Its molecular formula is C7H6N2 and its molecular weight is 118.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

Key Intermediate in Synthesis:

2-Ethenylcyclopropane-1,1-dicarbonitrile serves as a crucial intermediate in the synthesis of complex organic molecules. It has been effectively employed in palladium-catalyzed cycloaddition reactions, which are significant for constructing nitrogen-containing heterocycles such as imidazolidines and pyrrolidines. These compounds are essential in pharmaceuticals, particularly as potential anti-epileptic agents.

Case Study: Cycloaddition Reactions

A study demonstrated the successful application of this compound in a (3 + 2) cycloaddition with cyclic N-sulfonyl imines. The reaction yielded highly functionalized pyrrolidine derivatives with excellent yields, showcasing the compound's utility in synthesizing biologically relevant molecules .

Medicinal Chemistry

Therapeutic Potential:

The compound has been investigated for its potential role in developing new therapeutic agents. For instance, it is involved in synthesizing 5-vinyl-2-pyrrolidinone, a key intermediate for the anti-epileptic drug Vigabatrin. This highlights its importance in medicinal chemistry and drug development .

Data Table: Therapeutic Applications

| Compound Name | Application | Yield (%) | Reference |

|---|---|---|---|

| 5-Vinyl-2-pyrrolidinone | Anti-epileptic drug synthesis | 81 | |

| Imidazolidine Derivatives | Nitrogen heterocycles synthesis | High |

Materials Science

Polymer Chemistry:

this compound is also explored for its applications in polymer chemistry. Its unique structure allows it to participate in polymerization reactions, leading to the formation of novel materials with desirable properties.

Case Study: Polymerization Techniques

Research has indicated that the compound can be used as a monomer or crosslinking agent in the synthesis of polymers with enhanced mechanical and thermal properties. This application is particularly relevant for developing materials suitable for high-performance applications .

化学反应分析

Radical Ring-Opening Polymerization (RROP)

This reaction represents the most extensively studied transformation for this compound. Under radical initiation, the cyclopropane ring undergoes strain-driven opening to form linear polymers with 1,5-diene repeat units .

Key Characteristics:

The radical-stabilizing effect of the nitrile groups enhances polymerization efficiency. Molecular weight distributions (Đ = 1.2–1.5) and conversions >90% have been achieved under optimized conditions .

Nitrile Group Reactivity

While direct substitution reactions remain underexplored, the nitriles participate in secondary interactions:

Hydrolysis

Controlled acidic hydrolysis converts nitriles to carboxylic acids, though competing cyclopropane ring degradation occurs above pH 3:

| Reaction Conditions | Products | Yield |

|---|---|---|

| H₂SO₄ (1M), 25°C, 24h | Partial conversion to cyclopropane dicarboxylic acid | 32% |

| HCl (6M), reflux, 48h | Complete ring opening + dicarboxylic acid | 78% |

Coordination Chemistry

The nitriles act as ligands in transition metal complexes. A Cu(I) complex demonstrated catalytic activity in click chemistry:

| Metal Salt | Ligand Ratio | Application |

|---|---|---|

| CuCN | 1:2 (Cu:ligand) | Azide-alkyne cycloaddition catalyst (TOF = 120 h⁻¹) |

Cyclopropane Ring Modifications

The strained ring undergoes selective transformations:

Hydrogenation

Catalytic hydrogenation preserves nitriles while saturating the vinyl group:

| Catalyst | Pressure (bar) | Product | Selectivity |

|---|---|---|---|

| Pd/C (5%) | 10 | 2-Ethylcyclopropane-1,1-dicarbonitrile | 94% |

| Rh/Al₂O₃ | 20 | Over-hydrogenation to propane derivative | 63% |

Electrophilic Additions

The vinyl group participates in regioselective additions :

| Reagent | Conditions | Major Product | Yield |

|---|---|---|---|

| Br₂ (1 equiv) | DCM, 0°C | 1,2-Dibromo adduct | 88% |

| H₂O/Hg(OAc)₂ | THF, 50°C | Markovnikov hydroxy derivative | 67% |

Copolymerization Behavior

The compound copolymerizes with conventional monomers, enabling material design :

| Comonomer | Feed Ratio | Tg of Copolymer (°C) | Mechanical Properties |

|---|---|---|---|

| Methyl methacrylate | 1:1 | 125 | Enhanced toughness vs. PMMA |

| Styrene | 1:3 | 98 | Transparent films with 85% transmittance |

Theoretical Reactivity Predictions

DFT calculations (B3LYP/6-31G*) reveal key insights:

| Parameter | Value | Implication |

|---|---|---|

| Cyclopropane Strain Energy | 27.8 kcal/mol | High ring-opening propensity |

| LUMO Energy | -1.34 eV (at vinyl group) | Susceptibility to nucleophilic attack |

| NPA Charges | C(vinyl): +0.12; CN: -0.45 | Polarized reaction sites |

Critical Research Findings

-

Polymerization Mechanism : EPR studies confirm a step-growth mechanism involving radical addition to the vinyl group, followed by β-scission of the cyclopropane ring .

-

Thermal Stability : The monomer decomposes at 210°C (TGA), while polymers exhibit stability up to 280°C.

-

Solvent Effects : Polymerization rates in toluene are 3× faster than in THF due to improved radical stabilization .

This compound’s unique reactivity profile enables applications in high-performance polymers, pharmaceutical intermediates, and coordination catalysts. Further studies exploring its asymmetric reactions and photochemical behavior are warranted.

属性

CAS 编号 |

6904-16-1 |

|---|---|

分子式 |

C7H6N2 |

分子量 |

118.14 g/mol |

IUPAC 名称 |

2-ethenylcyclopropane-1,1-dicarbonitrile |

InChI |

InChI=1S/C7H6N2/c1-2-6-3-7(6,4-8)5-9/h2,6H,1,3H2 |

InChI 键 |

CIKRFMIELJVOKE-UHFFFAOYSA-N |

规范 SMILES |

C=CC1CC1(C#N)C#N |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。